

# 2-Amino-5-chloro-4-picoline chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 2-Amino-5-chloro-4-picoline

Cat. No.: B1330564

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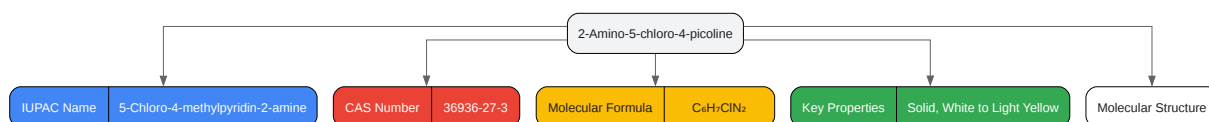
## An In-Depth Technical Guide to 2-Amino-5-chloro-4-picoline

This guide provides comprehensive technical information on **2-Amino-5-chloro-4-picoline**, also known by its IUPAC name, 5-Chloro-4-methylpyridin-2-amine. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document covers its chemical structure, nomenclature, physical properties, and a representative synthesis protocol.

## Chemical Structure and Nomenclature

**2-Amino-5-chloro-4-picoline** is a substituted pyridine derivative. Picoline is the trivial name for methylpyridine. In this compound, the pyridine ring is substituted with an amino group, a chloro group, and a methyl group. Its formal IUPAC name is 5-Chloro-4-methylpyridin-2-amine.<sup>[1]</sup> It is also commonly referred to as 2-Amino-5-chloro-4-methylpyridine.<sup>[2]</sup> This compound serves as a valuable research reagent and building block in organic synthesis and medicinal chemistry.<sup>[3]</sup><sup>[4]</sup>

The logical relationship between the compound's various identifiers and its structure is outlined below.



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Caption: Chemical Identity of 5-Chloro-4-methylpyridin-2-amine.

## Physicochemical Properties

This compound is typically a white to light yellow solid or crystalline powder at room temperature.<sup>[2]</sup> A summary of its key quantitative properties is presented in the table below.

Property	Value	Source(s)
IUPAC Name	5-Chloro-4-methylpyridin-2-amine	[1]
Synonym	2-Amino-5-chloro-4-picoline	[2]
CAS Number	36936-27-3	[1][3][5]
Molecular Formula	C <sub>6</sub> H <sub>7</sub> ClN <sub>2</sub>	[1][5]
Molecular Weight	142.59 g/mol	[1][5]
Appearance	White to Light yellow powder/crystal	[2]
Melting Point	151.0 to 155.0 °C	[2]
Purity	>98.0%	[2]
Physical State	Solid	[5]

## Experimental Protocols: Synthesis

The synthesis of substituted aminopyridines can be achieved through various routes. While a specific, detailed experimental protocol for **2-Amino-5-chloro-4-picoline** is not readily available in the provided search results, a general method can be inferred from the synthesis of analogous compounds like 2-amino-5-chloropyridine. One common approach is the direct chlorination of an aminopyridine precursor.

A representative synthesis for a related compound, 2-amino-5-chloropyridine, involves the oxidative chlorination of 2-aminopyridine using sodium hypochlorite (NaClO) and hydrochloric acid (HCl).<sup>[6]</sup> This method is advantageous due to its mild reaction conditions and the use of inexpensive reagents.<sup>[6]</sup>

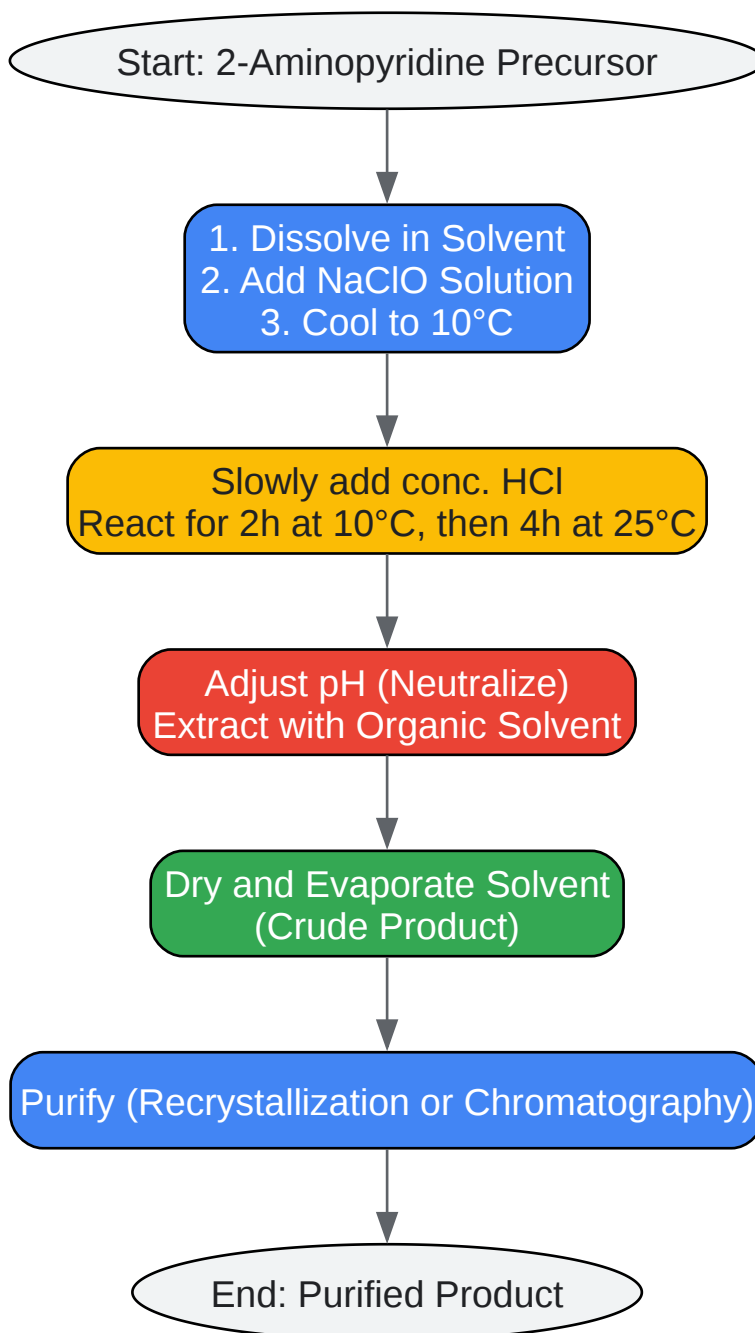
#### Illustrative Protocol for Chlorination of an Aminopyridine Derivative:

- Step 1: Reaction Setup
  - The starting material, the corresponding 2-aminopyridine derivative, is dissolved in an appropriate solvent.
  - The solution is cooled in an ice bath to a controlled temperature (e.g., 10°C).<sup>[6]</sup>
  - A solution of sodium hypochlorite (NaClO) is added.<sup>[6]</sup>
- Step 2: Chlorination
  - Concentrated hydrochloric acid is added dropwise to the stirred mixture while maintaining a constant low temperature.<sup>[6]</sup>
  - The reaction is held at this temperature for a set duration (e.g., 2 hours), followed by a period at a slightly elevated temperature (e.g., 25°C for 4 hours) to ensure completion.<sup>[6]</sup>
- Step 3: Work-up and Isolation
  - The reaction mixture is neutralized by adjusting the pH.
  - The aqueous solution is extracted with an organic solvent, such as dichloroethane.<sup>[6]</sup>
  - The organic layers are combined, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude product.<sup>[7]</sup>

- Step 4: Purification

- The crude product can be further purified by standard techniques such as recrystallization or column chromatography to obtain the final product with high purity.

The workflow for this generalized synthesis is depicted in the diagram below.



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Caption: Generalized workflow for aminopyridine chlorination.

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